molecular formula C18H16N2O4S2 B2441485 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946246-92-0

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2441485
CAS No.: 946246-92-0
M. Wt: 388.46
InChI Key: FCIGWHAAHQIDME-UHFFFAOYSA-N
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Description

“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C18H16N2O4S2 and a molecular weight of 388.46. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a 2-furoyl group and a 1,2,3,4-tetrahydroquinolin-6-yl group.

Scientific Research Applications

Synthesis of Heterocyclic Analogues

The Pummerer reaction, in combination with Diels-Alder cycloaddition, has been utilized to generate alpha-thio-substituted furo[3,4-c]pyridine intermediates, leading to the synthesis of heterocyclic analogues of 1-arylnaphthalene lignans. This sequence demonstrates the utility in constructing complex heterocyclic systems, potentially offering scaffolds for pharmaceutical development (Sarkar, Panda, & Basak, 2003).

Multicomponent Synthesis

The condensation of furfural or thiophene-2-carbaldehyde with specific reagents has facilitated the synthesis of substituted tetrahydroquinoline derivatives. Such multicomponent reactions underscore the potential for creating diverse molecular libraries for screening against various biological targets (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Anticancer Applications

Research into the anticancer properties of 1,2,3,4-tetrahydroisoquinoline derivatives has been conducted, with some compounds displaying significant cytotoxicity against breast cancer cell lines. This suggests a potential avenue for the development of new anticancer agents leveraging the structural backbone related to the queried compound (Redda, Gangapuram, & Ardley, 2010).

Mechanistic Insights and Biological Activities

Studies on the pro-apoptotic effects of sulfonamide derivatives, which activate specific protein kinase pathways in cancer cells, indicate the therapeutic potential of these compounds. The differential effects of novel protein kinase inhibitors on human polymorphonuclear leukocyte oxidative metabolism further suggest the complex biological activities that these compounds can exhibit, potentially leading to new therapeutic strategies (Gerard, Mcphail, Marfat, Stimler-Gerard, Bass, & McCall, 1986).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)20-9-1-4-13-12-14(7-8-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGWHAAHQIDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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